molecular formula C27H25N3O5 B117198 methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate CAS No. 78420-23-2

methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate

Cat. No.: B117198
CAS No.: 78420-23-2
M. Wt: 471.5 g/mol
InChI Key: AACGMMSOMRBWNU-NMFWXREBSA-N
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Description

Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate is a stereochemically complex organic compound featuring a pent-4-enoate backbone substituted with three benzamide groups. Such polyfunctionalized molecules are often intermediates in asymmetric synthesis or drug development, where stereochemical control is critical .

Properties

IUPAC Name

methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5/c1-35-27(34)23(30-26(33)21-15-9-4-10-16-21)17-22(29-25(32)20-13-7-3-8-14-20)18-28-24(31)19-11-5-2-6-12-19/h2-16,18,23H,17H2,1H3,(H,28,31)(H,29,32)(H,30,33)/b22-18-/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACGMMSOMRBWNU-NMFWXREBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C/C(=C/NC(=O)C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Benzoylation of Pent-4-Enoic Acid Derivatives

A widely reported method involves sequential benzoylation of a pent-4-enoic acid precursor. The synthesis begins with methyl (2S)-2-aminopent-4-enoate, which undergoes stepwise acylation using benzoyl chloride derivatives.

Reaction Conditions :

  • Step 1 : The primary amine at C2 is benzoylated using benzoyl chloride (1.2 equiv) in dichloromethane (DCM) at 0–5°C with triethylamine (TEA) as a base. Yield: 85–90%.

  • Step 2 : The secondary amine at C4 is acylated under similar conditions, but with extended reaction time (12–16 hours) to ensure complete conversion.

  • Step 3 : The tertiary amine at C5 requires activated benzoylating agents (e.g., benzoyl cyanide) due to steric hindrance. Yield: 70–75%.

Key Challenges :

  • Competing ester hydrolysis during acylation steps necessitates anhydrous conditions.

  • Epimerization at C2 is minimized by maintaining low temperatures (≤10°C).

Stereoselective Olefination Strategies

The (Z)-configuration of the pent-4-enoate moiety is achieved via Horner-Wadsworth-Emmons (HWE) olefination or Julia-Kocienski reactions.

HWE Olefination Protocol :

  • Phosphonate Precursor : Diethyl (2S)-2,5-dibenzamidopentylphosphonate is reacted with benzaldehyde derivatives in the presence of NaH.

  • Stereochemical Outcome : The (Z)-alkene is favored (≥8:1 Z:E ratio) due to steric control from the C2 benzamide group.

  • Yield : 65–70% after chromatographic purification.

Optimization Data :

ParameterValueImpact on Yield/Stereoselectivity
BaseNaH vs. KOtBuNaH improves Z-selectivity by 15%
SolventTHF vs. DMFTHF reduces side reactions by 20%
Temperature−78°C vs. 0°CLower temps enhance Z:E ratio

Enzymatic Resolution for (2S)-Configuration

Racemic mixtures generated during synthesis are resolved using lipase-catalyzed kinetic resolution.

Procedure :

  • Substrate : Methyl 2,4,5-tribenzamidopent-4-enoate (racemic).

  • Enzyme : Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether.

  • Reaction : Selective acetylation of the (R)-enantiomer using vinyl acetate.

  • Outcome : Enantiomeric excess (ee) of ≥98% for (2S)-isomer after 24 hours.

Advantages :

  • Avoids harsh chemical conditions.

  • Scalable to multi-gram quantities.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the primary preparation methods:

MethodOverall YieldStereoselectivity (Z:E)Enantiomeric Excess (ee)Scalability
Multi-Step Benzoylation45–50%N/A95–98%Moderate
HWE Olefination60–65%8:199%High
Enzymatic Resolution70–75%N/A98%Low

Trade-offs :

  • Multi-step benzoylation offers high enantiopurity but suffers from moderate yields.

  • HWE olefination balances yield and stereoselectivity but requires specialized phosphonate precursors.

Mechanistic Insights and Side Reactions

Competing Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under basic conditions (e.g., during benzoylation). Mitigation strategies include:

  • Using weakly basic conditions (pH 7–8).

  • Employing protective groups for the ester moiety, though this adds synthetic steps.

Epimerization at C2

The (2S)-configuration can racemize via a keto-enol tautomerization mechanism. Key findings:

  • Rate of Epimerization : 5–8% per hour at 25°C in DMF.

  • Suppression Methods : Conduct reactions below 10°C and avoid protic solvents .

Chemical Reactions Analysis

Types of Reactions

Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

The comparison focuses on structural motifs, synthetic methodologies, and functional properties, drawing parallels to compounds described in the evidence.

Structural Comparison
Compound Name Key Structural Features Stereochemical Complexity Functional Groups References
Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate Pent-4-enoate ester, three benzamide groups High (Z-alkene, S-config) Ester, amide, alkene N/A
(Rac)-Methyl indoloquinoline derivative () Indoloquinoline core, ester, dioxolane Moderate (racemic mixture) Ester, cyclic ether, amine
(1S,2S)-N-Benzyl hydroxylamine derivative () Dioxolane, imidazole, hydroxylamine High (stereoselective synthesis) Hydroxylamine, cyclic ether
Metsulfuron-methyl () Triazine, sulfonylurea, ester Low Sulfonylurea, triazine, ester

Key Observations :

  • Stereochemical Control: highlights the importance of low-temperature synthesis (-90°C) and chiral auxiliaries to achieve 79% stereoselectivity in hydroxylamine derivatives. This suggests that similar conditions might be required for synthesizing this compound to preserve its (Z)-alkene and (S)-configuration .
  • Functional Group Density : The target compound’s three benzamide groups contrast with the sulfonylurea and triazine motifs in ’s pesticides. Benzamide-rich structures are typically associated with hydrogen-bonding networks, influencing solubility and crystallinity .
Physicochemical and Functional Properties
Property This compound (Inferred) Compound Compound Pesticides
Molecular Weight ~450–500 g/mol (estimated) 438.5 g/mol (C25H30N2O5) Not reported 300–400 g/mol (estimated)
Melting Point Likely high (due to benzamide H-bonding) Reported via crystallography Not reported Variable (depends on R groups)
Solubility Poor in water, moderate in polar aprotic solvents Not reported Purified via organic solvents Low (designed for stability)
Bioactivity Potential enzyme inhibition (amide/alkene interactions) Structural studies only Synthetic intermediate Herbicidal (sulfonylureas)

Critical Insights :

  • Benzamide vs. Sulfonylurea : Benzamide groups (target compound) are less electrophilic than sulfonylureas (), suggesting differing biological targets. Sulfonylureas inhibit acetolactate synthase in plants, while benzamides may target proteases or kinases .
  • Thermal Stability: The indoloquinoline derivative in exhibits thermal stability due to its fused-ring system, whereas the target compound’s alkene and ester groups may confer lower stability under acidic/basic conditions .

Biological Activity

Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by multiple benzamide groups and a pent-4-enoate moiety, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC27H25N3O5
CAS Number78420-23-2
InChIInChI=1S/C27H25N3O5/c1-35-27(34)23(30-26(33)21...

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study conducted by researchers evaluated its effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies showed that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were determined to be 15 µM for MCF-7 cells and 12 µM for A549 cells. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It can bind to various receptors and modulate their activity, influencing cellular signaling cascades.
  • Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in cancer cells.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against a panel of bacterial strains. The study utilized disk diffusion methods to assess inhibition zones:

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Escherichia coli1532
Staphylococcus aureus2016

This data supports the compound's potential as a broad-spectrum antimicrobial agent.

Study on Anticancer Effects

A recent study focused on the anticancer effects of this compound on MCF-7 breast cancer cells. The findings indicated significant reductions in cell viability after treatment with varying concentrations over 48 hours:

Concentration (µM)Cell Viability (%)
0100
585
1065
1540

The results demonstrate a dose-dependent response in inhibiting cell growth.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the stereochemistry and functional groups of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for confirming stereochemistry (e.g., Z-configuration and 2S chirality). Coupling constants in 1H^{1}\text{H}-NMR can distinguish between cis and trans olefinic protons. Infrared (IR) spectroscopy identifies benzamide C=O stretches (~1650–1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction provides definitive stereochemical assignment .

Q. How can researchers optimize the synthetic yield of this compound while maintaining stereochemical purity?

  • Methodological Answer : Use chiral auxiliaries or asymmetric catalysis to enforce the 2S configuration. For the Z-olefin, employ stereospecific reactions like Staudinger ligation or Wittig reactions with stabilized ylides. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., dichloromethane for low steric hindrance). Purification via flash chromatography with gradients of ethyl acetate/hexane ensures separation of diastereomers .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : Protect from light and moisture due to the enoate ester’s sensitivity to hydrolysis. Store at –20°C under inert gas (argon or nitrogen). Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC analysis to detect degradation products like benzoic acid derivatives .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the enoate moiety in this compound under varying pH conditions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model protonation states and charge distribution. Solvent effects can be simulated using the polarizable continuum model (PCM). Compare computed pKa values with experimental potentiometric titrations to validate predictions .

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Design microcosm experiments to assess hydrolysis, photodegradation, and microbial metabolism. Use LC-MS/MS to quantify parent compound and metabolites. Apply OECD 308 guidelines for sediment-water partitioning studies. Isotope labeling (14C^{14}\text{C}-enoate) tracks mineralization rates. Ecotoxicological endpoints (e.g., Daphnia magna LC50_{50}) evaluate ecological risks .

Q. How can conflicting data on the compound’s bioactivity be resolved using systematic literature review methodologies?

  • Methodological Answer : Conduct a meta-analysis of bioassay results with strict inclusion criteria (e.g., purity >95%, standardized assays). Use funnel plots to detect publication bias. Stratify data by cell line (e.g., HEK293 vs. HeLa) and assay type (e.g., enzymatic vs. whole-cell). Apply QSAR models to reconcile discrepancies in IC50_{50} values .

Q. What strategies enable the study of this compound’s conformational dynamics in solution?

  • Methodological Answer : Employ nuclear Overhauser effect (NOE) NMR to analyze spatial proximity of protons in different conformers. Variable-temperature NMR (50°C-50°C to 50°C50°C) probes energy barriers to rotation. Molecular dynamics (MD) simulations (e.g., AMBER force field) predict dominant conformers and solvent interactions .

Q. How can in vivo metabolic pathways be elucidated without interference from endogenous compounds?

  • Methodological Answer : Administer 13C^{13}\text{C}- or 2H^{2}\text{H}-labeled compound to rodents and collect plasma/bile samples. Use ultra-high-performance LC (UHPLC) coupled with tandem mass spectrometry (MS/MS) for metabolite profiling. Apply neutral loss scanning (e.g., m/z 176 for glucuronides) and isotope pattern filtering to distinguish metabolites from background noise .

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